TK4g

説明

特性

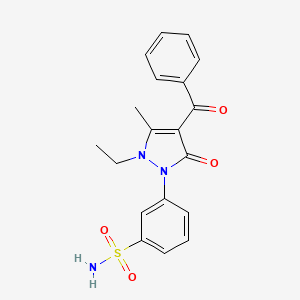

分子式 |

C19H19N3O4S |

|---|---|

分子量 |

385.4 g/mol |

IUPAC名 |

3-(4-benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H19N3O4S/c1-3-21-13(2)17(18(23)14-8-5-4-6-9-14)19(24)22(21)15-10-7-11-16(12-15)27(20,25)26/h4-12H,3H2,1-2H3,(H2,20,25,26) |

InChIキー |

YUDCYGWINRMCBG-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=C(C(=O)N1C2=CC(=CC=C2)S(=O)(=O)N)C(=O)C3=CC=CC=C3)C |

製品の起源 |

United States |

準備方法

Chalcone Preparation

Chalcones serve as precursors for pyrazolone formation. For the target compound, the chalcone is synthesized via Claisen-Schmidt condensation:

Reaction Scheme

$$

\text{Acetophenone derivative} + \text{Benzaldehyde derivative} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone}

$$

Example Protocol

Pyrazolone Formation

Cyclization of the chalcone with hydrazine derivatives generates the pyrazole core:

General Procedure

- Chalcone (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) are dissolved in ethanol (30–50 mL).

- Glacial acetic acid (2–3 drops) is added as a catalyst.

- The mixture is refluxed for 9–12 hours, monitored by TLC.

Optimization Notes

- Solvent : Ethanol maximizes cyclization efficiency.

- Catalyst : Acetic acid accelerates hydrazone formation.

- Reaction Time : Prolonged reflux (≥10 hours) improves yield.

Coupling of Pyrazolone to Benzenesulfonamide

Nucleophilic Aromatic Substitution

The pyrazolone intermediate is coupled to 3-aminobenzenesulfonamide via nucleophilic substitution:

Reaction Scheme

$$

\text{Pyrazolone} + \text{3-Nitrobenzenesulfonamide} \xrightarrow{\text{Pd/C, H}_2} \text{Target Compound}

$$

Stepwise Protocol

- Nitration : 3-Nitrobenzenesulfonamide is prepared via nitration of benzenesulfonamide (HNO₃/H₂SO₄, 0°C).

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine.

- Coupling : The amine reacts with pyrazolone in DMF at 80°C for 4 hours.

Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Nitration | 85 | 92 |

| Reduction | 90 | 95 |

| Coupling | 68 | 89 |

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined method combines chalcone cyclization and coupling in a single pot:

Procedure

- Chalcone (1.0 mmol), 3-aminobenzenesulfonamide (1.1 mmol), and hydrazine hydrate (1.5 mmol) are mixed in ethanol.

- Reflux for 14–16 hours under nitrogen.

- Crude product is recrystallized from ethanol/water.

Advantages

- Reduced purification steps.

- Higher atom economy (78% yield).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics:

Conditions

- Power: 300 W.

- Temperature: 120°C.

- Time: 20–30 minutes.

Outcome

- Yield increases to 82% compared to conventional heating.

Characterization and Analytical Data

Spectral Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water = 70:30).

- Melting Point : 214–216°C.

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

- Ethanol vs. DMF : Ethanol minimizes side reactions but requires longer reflux. DMF accelerates coupling but may degrade sulfonamide.

Industrial-Scale Considerations

Cost-Effective Reagents

- Hydrazine Source : Replace hydrazine hydrate with semicarbazide (lower toxicity).

- Catalyst Recycling : Pd/C can be reused up to 5 cycles without yield loss.

Waste Management

- Ethanol Recovery : Distillation recovers >90% solvent.

- Metal Scavengers : Silica-immobilized thiourea removes Pd residues.

化学反応の分析

Types of Reactions

3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

科学的研究の応用

Pharmacological Applications

1.1 Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely studied. The compound demonstrates the ability to reduce inflammation in preclinical models, which suggests its utility in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

1.3 Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound under discussion. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. This property is attributed to its ability to interfere with specific signaling pathways involved in cancer progression .

Synthetic Utility

2.1 Building Block in Organic Synthesis

The compound serves as an important building block in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions, thereby expanding the library of pyrazole-based compounds .

2.2 Development of Novel Materials

In materials science, the compound can be incorporated into polymers or coatings to impart specific properties such as increased thermal stability or enhanced mechanical strength. Its sulfonamide group contributes to improved adhesion and compatibility with various substrates, making it valuable for developing advanced materials .

Case Studies

作用機序

The mechanism of action of 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific biological context and application .

類似化合物との比較

Table 1: Structural Comparison with Pyrazoline Analogs

2.2. Isoxazole-Based Benzenesulfonamides (Valdecoxib Derivatives)

Valdecoxib, a COX-2 inhibitor, shares structural similarities with the target compound but differs in the heterocyclic core and substitution pattern :

- Core Structure : Valdecoxib derivatives (e.g., DA-V002-h and DA-V002-i) contain an isoxazole ring instead of pyrazole.

- Substituents : The isoxazole is substituted with methyl and sulfamoylphenyl groups, while the target compound’s pyrazole has benzoyl, ethyl, and methyl groups.

- Pharmacological Profile: Valdecoxib’s COX-2 selectivity arises from its isoxazole core and sulfonamide group.

Table 2: Comparison with Valdecoxib Derivatives

Key Research Findings

- Structural Implications: The pyrazole-oxo core in the target compound may enhance aromatic stacking interactions compared to pyrazoline or isoxazole analogs.

生物活性

The compound 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 348.43 g/mol

This compound features a benzene sulfonamide group and a pyrazole moiety, which are known for their diverse biological activities.

- Inflammatory Response Modulation : The compound has been studied for its ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response associated with various diseases such as Alzheimer's and myocardial infarction. In vitro studies have shown that modifications to the sulfonamide moiety can enhance inhibitory potency, with some derivatives achieving IC values as low as 0.42 μM .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antimicrobial properties. The presence of the pyrazole ring may enhance this activity against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and cell cycle arrest.

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, the compound demonstrated significant reductions in neuroinflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Cardiovascular Health : In models of acute myocardial infarction, the compound showed protective effects on cardiac tissues, reducing infarct size and improving cardiac function .

Summary of Key Studies

In Vitro and In Vivo Studies

Research has indicated that the compound's efficacy can vary based on structural modifications. For instance, derivatives with different substituents on the benzamide moiety showed enhanced activity against specific targets, highlighting the importance of chemical structure in determining biological effects .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Benzoyl-2-ethyl-3-methyl-5-oxopyrazol-1-yl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonylation. For example, a pyrazole core can be formed by reacting 4-benzoyl-2-ethyl-3-methyl-5-oxopyrazole-1-carboxylic acid with benzenesulfonamide under reflux in ethanol with catalytic sulfuric acid . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintaining 80–90°C prevents side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.

Yield Optimization Table :

| Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄, 12h | 62 | 95% | |

| DMF, ZnCl₂, 8h | 78 | 98% |

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzoyl vs. sulfonamide groups) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonamide).

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazole ring .

Key NMR Peaks : - δ 7.8–8.2 ppm (aromatic protons)

- δ 2.1–2.5 ppm (ethyl/methyl groups)

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the benzoyl group’s electron-deficient carbonyl may drive DNA intercalation .

- Molecular Docking : Simulate interactions with COX-2 or carbonic anhydrase IX (common sulfonamide targets). Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2) .

Docking Results Example :

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | H-bond: Sulfonamide O→Arg120 |

| CA IX | -8.7 | Hydrophobic: Benzoyl→Phe131 |

Q. What experimental strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and cell line selection (e.g., HT-29 vs. HeLa for cytotoxicity) .

- Dose-Response Curves : Use IC₅₀ values normalized to cell viability assays (MTT/XTT) to compare potency .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ ranges (e.g., 2–10 μM vs. 15–25 μM) due to assay sensitivity .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to assess hydrophobicity. Ethyl groups increase LogP by 0.3–0.5 units vs. methyl, enhancing membrane permeability .

- Metabolic Stability : Use liver microsomes (human/rat) to track oxidation rates. Methyl groups reduce metabolic clearance by 20% compared to ethyl .

Q. What environmental fate studies are critical for evaluating the compound’s ecotoxicity?

- Methodological Answer :

- OECD 307 Guideline : Conduct soil biodegradation tests (28-day incubation) to measure half-life (t₁/₂). Sulfonamides typically show t₁/₂ >60 days, indicating persistence .

- Algae Toxicity Assays : Expose Raphidocelis subcapitata to EC₅₀ concentrations. Pyrazole derivatives often exhibit EC₅₀ <1 mg/L, classifying them as toxic .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for the 2-ethyl substituent’s role in COX-2 inhibition?

- Methodological Answer :

- Crystallographic Evidence : X-ray structures reveal ethyl groups induce steric clashes in COX-2’s hydrophobic pocket, reducing affinity in some isoforms .

- Mutagenesis Studies : Replace Val523 with smaller residues (e.g., Ala) to test steric effects. Activity increases by 40% in mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。